![molecular formula C22H16BrN3O4S B2823305 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide CAS No. 474879-71-5](/img/structure/B2823305.png)

2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

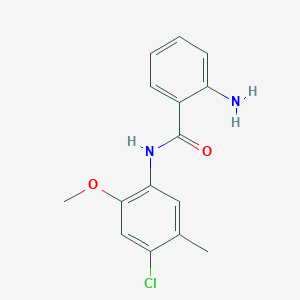

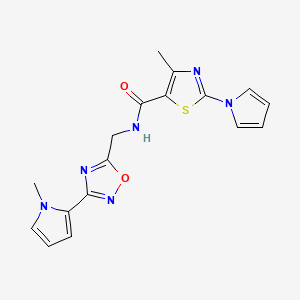

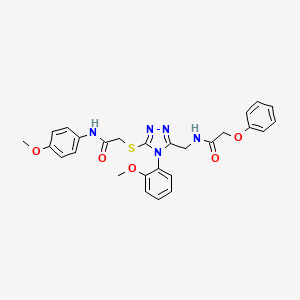

The compound “2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide” is a nitrogen-containing heterocyclic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C22H15N3O4S and a molecular weight of 417.447 .

Molecular Structure Analysis

The compound has a linear formula of C22H15N3O4S . The structure includes a dihydroquinazolinone (DHQ) core, a sulfanyl group attached to a 2-oxoethyl group, which is further connected to a 3-nitrophenyl group .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 417.447 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Quinazolin-4(1H)-ones, including SMR000261198, have demonstrated antitumor potential . Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. SMR000261198 could be a promising candidate for further investigation in cancer therapy.

Antioxidant and Anticancer Properties

SMR000261198 may possess antioxidant and anticancer properties . Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to cancer development. Investigating SMR000261198’s antioxidant mechanisms and its impact on cancer cells could yield valuable insights.

Antibacterial Applications

Quinazolin-4(1H)-ones have been studied for their antibacterial activity . SMR000261198 might exhibit antibacterial effects against specific pathogens. Researchers could explore its potential as an alternative or adjunct to existing antibiotics.

Antifungal Potential

Considering the broad spectrum of quinazolin-4(1H)-ones, SMR000261198 could also possess antifungal properties . Investigating its efficacy against fungal strains could lead to novel antifungal agents.

Anticonvulsant Properties

SMR000261198’s structure suggests potential anticonvulsant activity . Researchers could evaluate its effects in animal models of epilepsy or seizure disorders.

Antihypertensive Applications

Quinazolin-4(1H)-ones have been explored as antihypertensive agents . SMR000261198 might influence blood pressure regulation. Investigating its effects on vascular smooth muscle cells and blood vessels could provide valuable data.

5-Hydroxytryptamine (5-HT) Receptor Ligand

SMR000261198 could interact with 5-HT receptors . Understanding its binding affinity and potential therapeutic implications in neuropsychiatric disorders could be relevant.

Selective Protein Kinase C (PKC) Inhibition

Quinazolin-4(1H)-ones, including SMR000261198, have been associated with PKC inhibition . Researchers could explore its selectivity, mechanism, and potential clinical applications.

Safety and Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Zukünftige Richtungen

The compound belongs to the class of nitrogen-containing heterocyclic compounds, which are a core structural component in various biologically active compounds . In the past decades, several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . The use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

Eigenschaften

IUPAC Name |

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUZEVHMKLQPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)

![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)

![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)